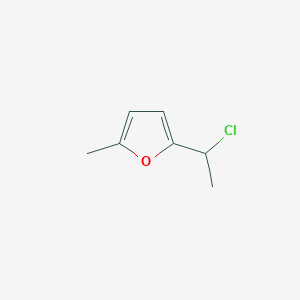
2-(1-Chloroethyl)-5-methylfuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloroethyl)-5-methylfuran is an organic compound characterized by a furan ring substituted with a 1-chloroethyl group at the second position and a methyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-methylfuran typically involves the chlorination of 5-methylfuran followed by the introduction of the 1-chloroethyl group. One common method involves the reaction of 5-methylfuran with acetaldehyde and hydrochloric acid in the presence of a catalyst to form the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-(1-Chloroethyl)-5-methylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives.
科学研究应用
2-(1-Chloroethyl)-5-methylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 2-(1-Chloroethyl)-5-methylfuran exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2-(1-Chloroethyl)furan: Similar structure but lacks the methyl group at the fifth position.
2-(1-Chloroethyl)-5-ethylfuran: Similar structure with an ethyl group instead of a methyl group.
2-(1-Chloroethyl)-5-methoxyfuran: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
2-(1-Chloroethyl)-5-methylfuran is unique due to the specific positioning of the chloroethyl and methyl groups on the furan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
生物活性
2-(1-Chloroethyl)-5-methylfuran (CAS No. 917769-48-3) is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a furan ring substituted with a chloroethyl group and a methyl group. This unique arrangement contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H9ClO |
| Molecular Weight | 162.60 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.
- Case Study : An experiment involving the testing of this compound against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.
- Mechanism of Action : It is hypothesized that the chloroethyl moiety plays a crucial role in the compound's ability to form reactive intermediates that can interact with cellular macromolecules, leading to cell death .
Toxicological Studies
Toxicological assessments are vital for understanding the safety profile of this compound. Studies have indicated that while the compound exhibits biological activity, it also has potential toxic effects at higher concentrations.
- Findings : In vitro studies revealed cytotoxic effects on human liver cells at concentrations exceeding 100 µg/mL, indicating a need for careful dosage regulation in therapeutic applications .
Summary of Key Studies
属性
CAS 编号 |
917769-48-3 |
|---|---|
分子式 |
C7H9ClO |
分子量 |
144.60 g/mol |
IUPAC 名称 |
2-(1-chloroethyl)-5-methylfuran |
InChI |
InChI=1S/C7H9ClO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,1-2H3 |
InChI 键 |
ICSINTJRLBDYIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















